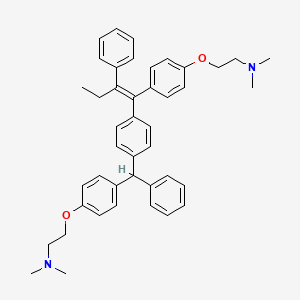
Temafloxacin hydrochloride, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Temafloxacin hydrochloride, (S)-, is an antibiotic agent belonging to the fluoroquinolone drug class. It was first approved for use in the U.S. market in 1992 but was withdrawn shortly due to reports of serious adverse reactions, such as allergic reactions and hemolytic anemia, resulting in three deaths . Temafloxacin hydrochloride is known for its broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of temafloxacin hydrochloride involves the regiospecific displacement of the 4-fluoro group of 2,4,5-trifluoroacetophenone by 2-methylpiperazine to produce the key intermediate, 2,5-difluoro-4-(3-methylpiperazin-1-yl)acetophenone. This intermediate is then converted to temafloxacin hydrochloride via an intramolecular nucleophilic displacement cyclization reaction .
Industrial Production Methods
A novel process for preparing temafloxacin hydrochloride from ethyl 2,4-dichloro-5-fluorobenzoylacetate provides a more efficient and cost-effective method for producing polyfluorinated quinolone antibacterial agents .
Analyse Chemischer Reaktionen
Types of Reactions
Temafloxacin hydrochloride undergoes various chemical reactions, including:
Oxidation: Temafloxacin hydrochloride can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly involving the fluorine atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various substituted derivatives of temafloxacin hydrochloride .
Wissenschaftliche Forschungsanwendungen
Temafloxacin hydrochloride has been extensively studied for its antibacterial properties. It has shown activity against a wide range of bacterial pathogens, including those responsible for respiratory tract infections, urinary tract infections, and skin infections . In scientific research, temafloxacin hydrochloride is used to study bacterial resistance mechanisms and to develop new antibacterial agents .
Wirkmechanismus
The bactericidal action of temafloxacin hydrochloride results from interference with the activity of the bacterial enzymes DNA gyrase and topoisomerase IV, which are needed for the transcription and replication of bacterial DNA. DNA gyrase is the primary quinolone target for gram-negative bacteria, while topoisomerase IV is the preferential target in gram-positive organisms. Interference with these two topoisomerases results in strand breakage of the bacterial chromosome, supercoiling, and resealing, thereby inhibiting DNA replication and transcription .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ciprofloxacin
- Ofloxacin
- Difloxacin
Comparison
Temafloxacin hydrochloride is as active as ciprofloxacin and difloxacin against staphylococci and streptococci. it is two to four times less active than ciprofloxacin against gram-negative enteric bacteria and Pseudomonas aeruginosa. Temafloxacin hydrochloride has shown improved activity against pneumococci and has significant advantages in treating infections in smokers and the elderly .
Conclusion
Temafloxacin hydrochloride, (S)-, is a potent fluoroquinolone antibiotic with broad-spectrum antibacterial activity. Despite its withdrawal from the market due to adverse reactions, it remains a valuable compound for scientific research and the development of new antibacterial agents.
Eigenschaften
CAS-Nummer |
130982-83-1 |
|---|---|
Molekularformel |
C21H19ClF3N3O3 |
Molekulargewicht |
453.8 g/mol |
IUPAC-Name |
1-(2,4-difluorophenyl)-6-fluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C21H18F3N3O3.ClH/c1-11-9-26(5-4-25-11)19-8-18-13(7-16(19)24)20(28)14(21(29)30)10-27(18)17-3-2-12(22)6-15(17)23;/h2-3,6-8,10-11,25H,4-5,9H2,1H3,(H,29,30);1H/t11-;/m0./s1 |
InChI-Schlüssel |
DDVJEYDLTXRYAJ-MERQFXBCSA-N |
Isomerische SMILES |
C[C@H]1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F.Cl |
Kanonische SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



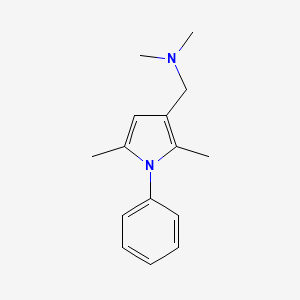
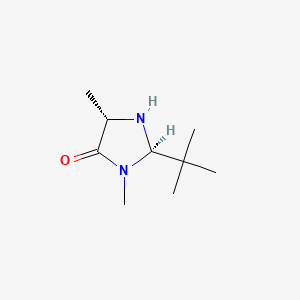

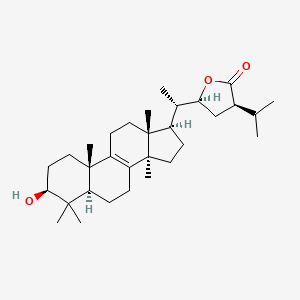
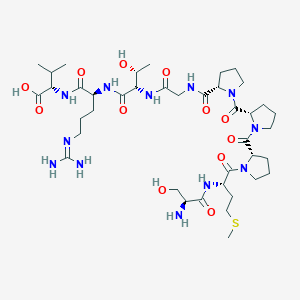

![N-(3-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12783128.png)
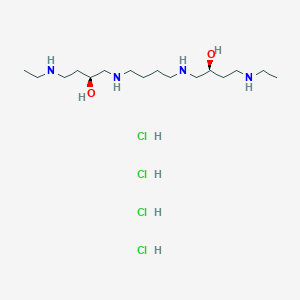

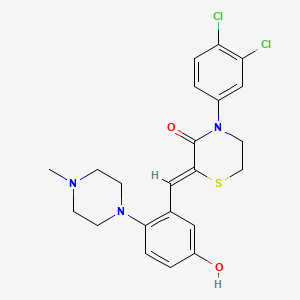
![8-butyl-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;hydrochloride](/img/structure/B12783156.png)
